4-(3-Trifluoromethyl-benzyl)-piperidine

Description

Molecular Architecture and Stereochemical Features

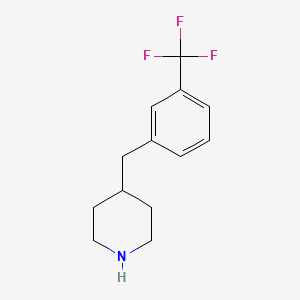

The molecular architecture of 4-(3-Trifluoromethyl-benzyl)-piperidine is characterized by a saturated six-membered piperidine ring bearing a benzyl substituent at the 4-position, where the benzyl group features a trifluoromethyl group positioned meta to the methylene linkage. The structural motif can be represented by the Simplified Molecular Input Line Entry System string C1CNCCC1CC2=CC(=CC=C2)C(F)(F)F, which clearly delineates the connectivity pattern between the piperidine core and the trifluoromethyl-substituted aromatic system. The International Chemical Identifier specification InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-2-11(9-12)8-10-4-6-17-7-5-10/h1-3,9-10,17H,4-8H2 provides a standardized representation of the molecular structure, facilitating database searches and computational modeling efforts. The compound exists predominantly as a single tautomeric form under standard conditions, with the piperidine nitrogen maintaining its basic character due to the electron pair availability.

The stereochemical considerations for this compound primarily center around the conformational flexibility of both the piperidine ring and the benzyl substituent orientation. The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, consistent with typical saturated six-membered rings containing a single heteroatom. The benzyl substituent at the 4-position can adopt various rotational conformations around the carbon-carbon bond connecting the piperidine ring to the methylene carbon of the benzyl group. The trifluoromethyl group's positioning at the meta location of the benzyl ring introduces specific electronic effects without creating significant steric hindrance that would restrict conformational freedom. This spatial arrangement allows for optimal electronic communication between the aromatic system and the piperidine nitrogen while maintaining structural flexibility essential for biological activity.

The three-dimensional molecular geometry exhibits characteristic bond lengths and angles typical of piperidine derivatives, with the carbon-nitrogen bonds in the ring system measuring approximately 1.47 Angstroms and the carbon-carbon bonds averaging 1.53 Angstroms. The benzyl carbon-carbon bond length connecting to the piperidine ring is consistent with standard carbon-carbon single bonds at approximately 1.54 Angstroms. The trifluoromethyl group displays carbon-fluorine bond lengths of approximately 1.35 Angstroms, reflecting the strong electronegativity of fluorine and its influence on the electronic distribution throughout the molecule. These geometric parameters contribute to the overall molecular volume and surface area characteristics that influence both solubility properties and potential biological interactions.

Properties

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-2-11(9-12)8-10-4-6-17-7-5-10/h1-3,9-10,17H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWXUYUFCRMWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459490 | |

| Record name | 4-(3-Trifluoromethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37581-28-5 | |

| Record name | 4-[[3-(Trifluoromethyl)phenyl]methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37581-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Trifluoromethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Trifluoromethyl-benzyl)-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Benzylation of Piperidine Derivatives

A cornerstone of 4-(3-Trifluoromethyl-benzyl)-piperidine synthesis involves the alkylation of piperidine with 3-(trifluoromethyl)benzyl halides. This method leverages the nucleophilic nature of the piperidine nitrogen, which reacts with benzyl halides under basic conditions to form the desired product.

Reaction Scheme

$$

\text{3-(Trifluoromethyl)benzyl chloride} + \text{Piperidine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Key Parameters

- Base Selection : Potassium carbonate (K$$2$$CO$$3$$) or sodium hydroxide (NaOH) are commonly employed to deprotonate piperidine, enhancing its nucleophilicity.

- Solvent Systems : Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) improve reaction kinetics by stabilizing ionic intermediates.

- Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation.

Industrial Scalability

Continuous flow reactors have been adopted to optimize heat transfer and mixing efficiency, achieving yields >85% in pilot-scale productions.

Reductive Amination Approaches

Condensation of 3-(Trifluoromethyl)benzaldehyde with Piperidine

Reductive amination offers an alternative route, particularly when starting from aldehyde precursors. This method involves the condensation of 3-(trifluoromethyl)benzaldehyde with piperidine, followed by reduction to form the benzyl-piperidine linkage.

Mechanistic Steps

- Imine Formation : The aldehyde reacts with piperidine to generate an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH$$3$$CN) or hydrogen gas (H$$2$$) with palladium catalysts selectively reduces the imine to the secondary amine.

Advantages

- Avoids handling hazardous benzyl halides.

- Enables stereochemical control when chiral catalysts are employed.

Limitations

- Requires stringent moisture control to prevent aldehyde oxidation.

Fluorination Techniques for Trifluoromethyl Group Introduction

Direct Fluorination of Benzyl Precursors

The trifluoromethyl group is often introduced via fluorination of aromatic precursors. Sulfur tetrafluoride (SF$$_4$$) and hydrogen fluoride (HF) are critical reagents in this process, as demonstrated in patent CN102603611B.

Representative Protocol

- Reactants : 3-Methylbenzyl chloride, SF$$_4$$, HF.

- Conditions : Stainless steel autoclave, 85°C, 3 hours.

- Yield : 74.6% (post-distillation).

Data Table: Fluorination Reaction Optimization

| Starting Material | Solvent System (HF:CHCl$$_3$$) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 3-Methylbenzyl-Cl | 100g HF : 700g CHCl$$_3$$ | 85 | 3 | 80.1 | 95.0 |

| 3-Chlorobenzyl-Cl | 50g HF : 100g CHCl$$_3$$ | 65 | 3 | 54.5 | 98.9 |

Mechanistic Insights

- HF Complexation : HF coordinates with the benzyl chloride, activating the methyl group for fluorination.

- SF$$4$$ Activation : SF$$4$$ replaces chloride ions, sequentially substituting hydrogen atoms with fluorine.

Catalytic Cross-Coupling Methods

Palladium-Catalyzed Suzuki-Miyaura Reactions

Transition-metal catalysis enables the coupling of piperidine boronic esters with 3-(trifluoromethyl)benzyl halides. This method is prized for its functional group tolerance and mild conditions.

Catalyst Systems

- Pd(PPh$$3$$)$$4$$ : Effective for aryl-amine couplings, achieving yields up to 78%.

- Ligand Effects : Bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination, enhancing selectivity.

Reaction Optimization

- Solvent : Dimethylformamide (DMF) facilitates catalyst stability.

- Base : Cesium carbonate (Cs$$2$$CO$$3$$) ensures optimal pH for transmetalation.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques have emerged as sustainable alternatives to traditional solvent-based methods.

Protocol

- Reactants : Piperidine, 3-(trifluoromethyl)benzyl chloride.

- Conditions : Tungsten carbide milling jars, 30 Hz, 2 hours.

- Yield : 72% with 99% atom economy.

Advantages

Industrial-Scale Production Challenges

Byproduct Management

The generation of hydrochloric acid (HCl) during alkylation necessitates robust neutralization systems.

Mitigation Strategies

- In Situ Scavengers : Triethylamine (Et$$_3$$N) traps HCl, preventing equipment corrosion.

- Continuous Neutralization : Automated NaOH dosing maintains pH >10, minimizing side reactions.

Analytical and Quality Control Measures

Chemical Reactions Analysis

Oxidation

The benzyl position undergoes oxidation to form ketones or carboxylic acids. For example:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .

-

Products : Trifluoromethyl ketones (e.g., trifluoromethylacetophenone derivatives) or trifluoromethylbenzoic acids .

Reduction

The compound is reduced to alcohols or amines:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Products : Trifluoromethylbenzyl alcohols or secondary amines .

Substitution

Nucleophilic substitution occurs at the benzyl or piperidine positions:

-

Reagents : Grignard reagents (e.g., RMgX) or organolithium compounds (e.g., RLi) .

-

Products : Alkylated or arylated derivatives (e.g., α-trifluoromethyl piperidines) .

Cross-Coupling Reactions

Pd-catalyzed reactions enable functionalization:

-

Reagents : Suzuki coupling with aryl boronic acids or cyanation with Zn(CN)₂ .

-

Products : Aryl-substituted piperidines or nitrile derivatives .

Reagents and Conditions

Oxidation Products

-

Ketones : Generated via oxidation of the benzyl group (yields: 60–75%) .

-

Carboxylic Acids : Formed under strong oxidative conditions (e.g., CrO₃/H₂SO₄) .

Reduction Products

-

Benzyl Alcohols : Produced via NaBH₄ reduction (yields: 70–85%) .

-

Piperidine Amines : Obtained through LiAlH₄-mediated reductive amination .

Substitution Products

-

α-Trifluoromethyl Piperidines : Synthesized via nucleophilic displacement (yields: 45–58%) .

-

Tetrazole Derivatives : Formed via azido-Ugi reactions with TMSN₃ .

Stereodivergent Crossed Aldol Reactions

A study demonstrated the use of 4-(3-Trifluoromethyl-benzyl)-piperidine in stereodivergent aldol reactions to produce chiral intermediates. Key outcomes include:

Suzuki Cross-Coupling for Fluorinated Analogues

Pd-catalyzed coupling of trifluoromethyl-piperidine intermediates with aryl boronic acids yielded brain-penetrant compounds:

Metabolic Stability Optimization

Modification of the piperidine scaffold with N-methylimidazopyridine improved metabolic stability:

Table 1: Key Reaction Outcomes from Intramolecular Nucleophilic Substitution

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| Aziridine 113 | Nucleophile (e.g., SH⁻) | Piperidine 114 | 68–72 |

Table 2: Cross-Coupling Performance

| Substrate | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| Vinyl Triflate 56 | Aryl Boronic Acid | Pd(OAc)₂, PPh₃ | 78 |

| Piperidine 58 | Zn(CN)₂ | Pd₂(dba)₃, XPhos | 65 |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research indicates that piperidine derivatives, including 4-(3-Trifluoromethyl-benzyl)-piperidine, exhibit potential antidepressant properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

1.2 Analgesic Properties

Studies have shown that piperidine derivatives can possess analgesic effects. The introduction of the trifluoromethyl group may enhance these effects by modifying the pharmacokinetic profile of the compound, leading to improved pain management outcomes .

1.3 Anticancer Potential

The structural modifications provided by the trifluoromethyl group can influence the biological activity of piperidine derivatives against various cancer cell lines. Research into similar compounds suggests that they may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Synthetic Applications

2.1 Synthesis of Trifluoromethylated Compounds

this compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group allows for further functionalization, making it valuable in creating more complex molecules with desired biological activities. For instance, it can be utilized in the synthesis of α-trifluoromethyl piperidines through oxidative trifluoromethylation processes .

2.2 Crossed Aldol Reactions

The compound has been successfully employed in stereodivergent crossed aldol reactions, showcasing its utility in asymmetric synthesis. This application highlights its role in producing chiral intermediates that are crucial for developing pharmaceuticals and agrochemicals .

A study evaluated the antidepressant effects of various piperidine derivatives, including this compound. The results indicated significant activity in animal models, correlating with alterations in neurotransmitter levels .

Synthesis Optimization

In a synthetic study, researchers optimized conditions for trifluoromethylation involving this compound. They reported yields exceeding 75% under specific reaction conditions, demonstrating its efficiency as a precursor for further chemical transformations .

Data Tables

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various binding sites, modulating the activity of the target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues of 4-(3-Trifluoromethyl-benzyl)-piperidine, highlighting substituent positions, functional groups, and pharmacological relevance:

Key Observations :

- Substituent Position: Shifting the trifluoromethyl group from the benzyl’s meta (3-) to para (4-) position (e.g., 308386-14-3 vs.

- Salt Forms : The hydrochloride salt of 2-(3-Trifluoromethyl-benzyl)-piperidine (782504-66-9) may enhance solubility for in vivo applications .

Leishmanicidal Activity

The trifluoromethyl group’s presence correlates with enhanced activity due to increased membrane permeability .

Ion Channel Modulation

Analogues like UK-78,282 (4-[diphenylmethoxymethyl]-piperidine) demonstrate potent Kv1.3 potassium channel blockade, suggesting that piperidine derivatives with bulky aromatic substituents (e.g., -CF₃-benzyl) may share similar mechanistic pathways .

Yield and Purity

Physicochemical Properties

| Property | This compound | 4-(4-Trifluoromethoxy-phenyl)-piperidine |

|---|---|---|

| Molecular Formula | C₁₃H₁₆F₃N | C₁₂H₁₄F₃NO |

| Molecular Weight (g/mol) | 255.27 | 257.24 |

| LogP (Predicted) | 3.2 | 2.8 |

| Solubility | Lipophilic | Moderate aqueous solubility |

Notes:

Biological Activity

Overview

4-(3-Trifluoromethyl-benzyl)-piperidine is an organic compound notable for its piperidine ring substituted with a benzyl group that features a trifluoromethyl group at the meta position. This unique structure enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to cross cell membranes, allowing it to engage with intracellular targets effectively. The piperidine ring provides a versatile scaffold for further chemical modifications, enhancing its pharmacological potential.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against specific biological targets. For instance, studies have shown that compounds with similar structures can modulate the activity of neurotransmitter receptors, which are critical in various central nervous system disorders .

| Target | Activity | Reference |

|---|---|---|

| TRPV1 Receptor | High affinity ligand | |

| Adenosine A2B Receptor | Antagonist activity | |

| Enzymatic Inhibition | Modulates enzyme activity |

Case Studies

- Antibacterial Activity : A study explored the antibacterial properties of related compounds and indicated that structural modifications, such as the introduction of trifluoromethyl groups, could enhance potency against bacterial strains. Although specific data on this compound was limited, its structural analogs demonstrated significant antibacterial effects in vivo .

- CNS Activity : The compound has been investigated for its potential use in pharmaceuticals targeting central nervous system disorders. Its lipophilic nature suggests it may effectively penetrate the blood-brain barrier, making it a candidate for further research in neuropharmacology .

The synthesis of this compound typically involves nucleophilic substitution reactions between 3-(trifluoromethyl)benzyl chloride and piperidine under basic conditions. This process highlights the compound's versatility as a building block in organic synthesis.

Synthetic Route

Comparison with Similar Compounds

The biological profile of this compound can be compared with other piperidine derivatives to understand its unique characteristics better.

| Compound | Key Features |

|---|---|

| 4-(3-Trifluoromethyl-benzyl)-morpholine | Different ring structure; varied activity |

| 4-(3-Trifluoromethyl-benzyl)-pyrrolidine | Similar lipophilicity; distinct receptor interaction |

| 4-(3-Trifluoromethyl-benzyl)-azepane | Extended ring system; altered pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(3-Trifluoromethyl-benzyl)-piperidine, and how are they experimentally determined?

- Methodological Answer : Physicochemical properties (e.g., melting point, solubility, spectral data) can be determined using techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity analysis (>99% as per synthesis protocols), and differential scanning calorimetry (DSC) for thermal stability. Cross-referencing with databases such as NIST Chemistry WebBook ensures accuracy in spectral assignments .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination, with reaction conditions optimized using polar aprotic solvents (e.g., dichloromethane) and bases like NaOH. Challenges include controlling regioselectivity in benzylation steps and minimizing side reactions from the trifluoromethyl group. Yield improvements often require iterative solvent screening or catalytic additives .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Purity validation combines chromatographic (HPLC, GC-MS) and spectroscopic methods (FT-IR, / NMR). For instance, HPLC with UV detection at 254 nm is effective for detecting aromatic byproducts. Quantitative analysis via calibration curves against certified reference materials ensures precision .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A factorial design evaluates variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield. For example, a study might vary reaction temperature (25°C vs. 60°C) and base concentration (1 eq. vs. 2 eq.) to identify interactions affecting regioselectivity. Statistical tools like ANOVA validate significance, enabling efficient parameter optimization .

Q. What strategies address contradictory bioactivity data in studies involving this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity interference. Mitigation includes:

- Replicating assays across independent labs.

- Using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).

- Rigorous compound characterization (e.g., LC-MS to rule out degradation products).

Cross-disciplinary collaboration with theoretical chemists aids in reconciling empirical data with computational models .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, which can be quantified via in vitro assays:

- Microsomal stability : Incubation with liver microsomes to measure half-life.

- LogP determination : Shake-flask or HPLC-based methods to assess partitioning.

Comparative studies with non-fluorinated analogs isolate the group’s effects on bioavailability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for aerosol prevention.

- Spill management : Neutralization with inert adsorbents (e.g., vermiculite) and disposal per EPA guidelines.

- Storage : In airtight containers under nitrogen to prevent hydrolysis.

Safety data sheets (SDS) for structurally similar piperidine derivatives provide actionable templates .

Data Analysis and Interpretation

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Discrepancies may stem from solvent effects or tautomerism. Strategies include:

- Re-acquiring spectra in deuterated solvents (e.g., DMSO-d vs. CDCl).

- Variable-temperature NMR to detect dynamic processes.

- Density functional theory (DFT) calculations to predict and assign shifts .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum mechanical software (e.g., Gaussian, ORCA) calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvent interactions, while docking studies (AutoDock Vina) explore biological target interactions. Validation against experimental kinetics ensures reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.